molecular formula C12H13N3O5S2 B2805170 Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034286-90-1

Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2805170
CAS No.: 2034286-90-1
M. Wt: 343.37
InChI Key: GYGGTTIRNLJULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a sulfonamide-linked pyrrolidine ring bearing a 1,2,4-oxadiazole moiety at position 2. This structure combines multiple pharmacophoric elements:

  • Thiophene: A π-electron-rich aromatic system facilitating hydrophobic interactions.
  • Pyrrolidine-oxadiazole: The pyrrolidine offers conformational flexibility, while the oxadiazole acts as a bioisostere for esters or amides, improving metabolic stability .

Properties

IUPAC Name

methyl 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c1-19-12(16)10-9(3-5-21-10)22(17,18)15-4-2-8(6-15)11-13-7-20-14-11/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGGTTIRNLJULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with various targets to exert their anti-infective effects. The compound’s interaction with its targets could lead to changes in the target’s function, thereby inhibiting the growth or survival of the infectious agent.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect a broad spectrum of biological activities. The downstream effects of these interactions could include the inhibition of essential metabolic pathways in the infectious agent, leading to its death or growth inhibition.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities. These effects could result from the compound’s interaction with its targets and its impact on various biochemical pathways.

Biochemical Analysis

Biological Activity

Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a thiophene ring with an oxadiazole and pyrrolidine moiety. Its molecular formula is C13H14N4O4SC_{13}H_{14}N_4O_4S with a molecular weight of 318.34 g/mol. The presence of these diverse functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₄S
Molecular Weight318.34 g/mol
CAS Number2034414-91-8

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cell lines such as MCF-7 and Jurkat cells by activating the p53 pathway and increasing caspase-3 cleavage, leading to programmed cell death .

Case Study : A derivative similar to this compound demonstrated an IC50 value of less than that of doxorubicin in Jurkat cells, indicating potent cytotoxicity .

The compound has been identified as a potential agonist for G-protein coupled receptors (GPCRs), particularly the bile acid receptor GPBAR1. Activation of this receptor has been linked to various metabolic effects, including enhanced glucose metabolism and insulin sensitivity .

Mechanism :

  • Binding Affinity : Computational studies suggest that the compound binds effectively to GPBAR1 through hydrophobic interactions with key amino acid residues (e.g., Glu169, Asn93).
  • Cellular Effects : Upon activation, it stimulates proglucagon gene expression in intestinal enteroendocrine L cells, resulting in increased secretion of GLP-1, which plays a crucial role in glucose homeostasis .

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Antidiabetic Agents : By modulating insulin sensitivity and glucose levels.
  • Anticancer Therapy : Potential development as a chemotherapeutic agent targeting specific cancers.
  • Biological Probes : Utilized in research to study receptor interactions and cellular pathways.

Comparison with Similar Compounds

Structural Analog: Pyrazolopyrimidine-Chromenone Derivatives

Example Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Mass: 560.2 [M+1], MP: 227–230°C) .

Property Target Compound Pyrazolopyrimidine-Chromenone Derivative
Core Structure Thiophene-2-carboxylate Thiophene-2-carboxylate + pyrazolopyrimidine + chromenone
Molecular Weight ~355.36 g/mol (estimated) 560.2 g/mol
Key Functional Groups Oxadiazole, sulfonamide Fluorophenyl, chromenone, pyrazolopyrimidine
Synthetic Route Likely oxadiazole cyclization + sulfonylation Suzuki coupling (boronic acid integration)
Bioactivity Inference Potential kinase/DNA targeting (oxadiazole) Anticancer (chromenone)

Key Differences :

  • The pyrazolopyrimidine-chromenone derivative has a larger, more complex scaffold, likely targeting kinases or DNA topoisomerases. In contrast, the target compound’s compact structure with oxadiazole may favor metabolic stability and selective enzyme inhibition.
  • The chromenone moiety in the analog contributes to π-stacking interactions, absent in the target compound.

Comparison with Pyridine-Pyrrolidine Derivatives

Example Compounds : 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid .

Property Target Compound Pyridine-Pyrrolidine Derivatives
Aromatic System Thiophene (electron-rich) Pyridine (electron-deficient)
Substituents Sulfonyl, oxadiazole Methoxy, silyl ether, fluorine
Polarity High (sulfonyl group) Moderate (silyl ethers reduce polarity)
Synthetic Complexity Moderate (oxadiazole cyclization) High (silyl protection/deprotection)

Key Differences :

  • The pyridine derivatives’ electron-deficient nature may favor interactions with cationic targets (e.g., receptors), whereas the thiophene in the target compound could enhance hydrophobic binding.

Comparison with Sulfur-Containing Heterocycles

Example Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (structural data in ).

Property Target Compound Sulfanyl-Pyrazole Derivative
Sulfur Oxidation State Sulfonyl (+6) Sulfanyl (-2)
Reactivity Stable to hydrolysis Prone to oxidation or nucleophilic attack
Biological Half-Life Likely longer (oxidized sulfur) Shorter (reactive sulfanyl group)

Key Differences :

    Q & A

    Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate?

    • Methodological Answer : The synthesis typically involves multi-step reactions:

    Sulfonation : Introduce the sulfonyl group to the thiophene ring using chlorosulfonic acid under anhydrous conditions at 0–5°C .

    Coupling : React the sulfonyl chloride intermediate with 3-(1,2,4-oxadiazol-3-yl)pyrrolidine in dichloromethane (DCM) with a base (e.g., triethylamine) to form the sulfonamide linkage .

    Esterification : Protect the carboxylic acid group as a methyl ester using methanol and catalytic sulfuric acid .
    Key conditions include inert atmosphere (N₂/Ar), controlled temperatures, and purification via column chromatography (silica gel, ethyl acetate/hexane).

    Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

    • Methodological Answer :
    • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm functional groups (e.g., sulfonyl at δ ~3.5 ppm for CH₂SO₂, oxadiazole protons at δ ~8.5–9.0 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode, [M+H]⁺) .
    • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

    Advanced Research Questions

    Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be systematically resolved?

    • Methodological Answer :
    • Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity .
    • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
    • Re-crystallize the compound and reacquire data to rule out solvent or impurity effects .

    Q. What strategies are effective for analyzing the compound’s hygroscopicity and stability under varying pH conditions?

    • Methodological Answer :
    • Dynamic Vapor Sorption (DVS) : Measure moisture uptake at controlled humidity levels .
    • pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C .
    • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

    Q. How can computational modeling predict the compound’s structure-activity relationships (SAR) for biological targets?

    • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes with sulfonamide-binding pockets) .
    • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and conformational changes .
    • QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values .

    Q. What experimental approaches address low yields in the final coupling step of the synthesis?

    • Methodological Answer :
    • Optimize molar ratios (e.g., 1.2:1 pyrrolidine derivative:sulfonyl chloride) .
    • Screen solvents (e.g., DMF for polar intermediates, THF for milder conditions) .
    • Use microwave-assisted synthesis to enhance reaction rates and yields (e.g., 100°C, 30 min) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.